molecular formula C8H17Cl2N3 B12310389 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride

4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride

Cat. No.: B12310389
M. Wt: 226.14 g/mol
InChI Key: MHISCNSPYJPDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of synthetic steps to obtain the target compound . The reaction conditions often include the use of solvents such as methanol and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure the stability of the compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)butan-1-amine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-11-7-6-10-8(11)4-2-3-5-9;;/h6-7H,2-5,9H2,1H3;2*1H

InChI Key

MHISCNSPYJPDRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCCCN.Cl.Cl

Origin of Product

United States

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